6-Fluoro-2-(tribromomethyl)quinoline
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Description
“6-Fluoro-2-(tribromomethyl)quinoline” is a chemical compound with the molecular formula C10H5Br3FN . It is a type of quinoline, which is a class of nitrogen-containing heterocycles .
Synthesis Analysis
The synthesis of quinoline derivatives, including “6-Fluoro-2-(tribromomethyl)quinoline”, involves various methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline with excellent atom efficiency .
Molecular Structure Analysis
The molecular structure of “6-Fluoro-2-(tribromomethyl)quinoline” consists of a quinoline core with a fluorine atom at the 6th position and a tribromomethyl group at the 2nd position . The molecular weight of this compound is 397.86 .
Mechanism of Action
Target of Action
Related compounds such as amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives have shown significant anticancer activity . These compounds interact with various carcinoma cell lines, suggesting that they may target proteins or enzymes involved in cell proliferation and survival .
Mode of Action
For instance, some quinoline derivatives have been found to inhibit the ATPase domain of human topoisomerase II alpha (hTopoIIα), a key enzyme involved in DNA replication and transcription .
Biochemical Pathways
This disruption can lead to cell cycle arrest and apoptosis, which are key mechanisms in the anticancer activity of these compounds .
Pharmacokinetics
The compound’s molecular weight of 397864 Da suggests that it may have favorable absorption and distribution characteristics, as compounds with a molecular weight below 500 Da typically exhibit good membrane permeability.
Result of Action
Related quinoline derivatives have been shown to induce apoptosis in various carcinoma cell lines . This suggests that 6-Fluoro-2-(tribromomethyl)quinoline may also have potential anticancer effects.
Future Directions
The future directions for “6-Fluoro-2-(tribromomethyl)quinoline” and other quinoline derivatives could involve further exploration of their synthesis methods, investigation of their biological activities, and development of novel structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
properties
IUPAC Name |
6-fluoro-2-(tribromomethyl)quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Br3FN/c11-10(12,13)9-4-1-6-5-7(14)2-3-8(6)15-9/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMMQFYDUYJYBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C(Br)(Br)Br)C=C1F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Br3FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.86 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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